1-[2-(3-Chlorophenoxy)ethoxy]naphthalene
Description
Contextualization of Aryloxyethoxy Naphthalenes as Prototypical Structures in Organic and Medicinal Chemistry Research
The naphthalene (B1677914) scaffold is a well-established pharmacophore, appearing in a variety of FDA-approved drugs with diverse therapeutic actions, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govekb.eg The versatility of the naphthalene ring system allows for extensive structural modifications to modulate biological activity. researchgate.net The addition of an aryloxyethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The ether linkages are generally stable in vivo, and the aryl group provides a site for further functionalization, allowing for the fine-tuning of properties such as solubility, lipophilicity, and receptor binding affinity.
Derivatives of naphthalene have been explored for their potential to interact with various biological targets. For instance, certain naphthalene-based compounds have shown promise as antimicrobial agents, with some commercially available drugs containing this moiety. ekb.egresearchgate.net The general structure of aryloxyethoxy naphthalenes provides a framework that can be adapted to target a range of biological systems, making them attractive candidates for drug discovery programs.
Significance of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene as a Distinct Chemical Entity for Academic Investigation
Key Structural Features:
Naphthalene Core: The 1-substituted naphthalene ring provides a large, hydrophobic surface that can engage in π-stacking interactions with biological macromolecules.
Ethoxy Linker: The two-carbon ether chain offers conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets of target proteins.
3-Chlorophenoxy Group: The presence of a chlorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity or modifying its metabolic stability. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.
While extensive research on this specific molecule is not publicly available, its constituent parts are well-studied in other contexts. For example, chlorinated phenols are known for their antimicrobial properties, and the combination of this moiety with the naphthalene scaffold through a flexible linker presents an interesting avenue for the design of new bioactive compounds.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₅ClO₂ |
| Molecular Weight | 302.77 g/mol |
| Canonical SMILES | C1=CC=C(C=C1Cl)OCCN2C3=CC=CC=C3C=C2 |
| InChI Key | Not available in public databases |
Current Research Gaps and Opportunities for Fundamental Academic Inquiry into this compound
The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity. This presents a significant opportunity for fundamental academic research to explore this novel chemical entity.
Potential Areas for Investigation:
Synthesis and Characterization: The development of an efficient and scalable synthesis route for this compound would be the first crucial step. This would likely involve the Williamson ether synthesis, reacting 1-naphthol (B170400) with a suitable 2-(3-chlorophenoxy)ethyl halide or vice versa. Following synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Physicochemical Properties: A detailed investigation of its physicochemical properties, including solubility, lipophilicity (LogP), and pKa, would provide valuable insights into its potential behavior in biological systems.
Biological Screening: Given the known biological activities of related naphthalene and chlorophenol derivatives, this compound could be screened against a variety of biological targets. Potential areas of interest include its evaluation as an antimicrobial, antifungal, or anticancer agent.
Computational Modeling: Molecular modeling studies could be employed to predict the compound's three-dimensional structure, its potential binding modes with various enzymes or receptors, and to guide the design of future derivatives with improved activity.
The exploration of this compound offers a fertile ground for academic research, with the potential to contribute new knowledge to the fields of organic synthesis, medicinal chemistry, and materials science. The systematic investigation of this and related compounds could lead to the discovery of new molecules with valuable biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C18H15ClO2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C18H15ClO2/c19-15-7-4-8-16(13-15)20-11-12-21-18-10-3-6-14-5-1-2-9-17(14)18/h1-10,13H,11-12H2 |
InChI Key |
UTOQYHQHSBAIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of 1 2 3 Chlorophenoxy Ethoxy Naphthalene
Established Synthetic Pathways for the Preparation of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene
The construction of the ether bonds is the cornerstone of synthesizing this compound. Alkylation strategies, particularly the venerable Williamson ether synthesis, represent the most common and direct approach.
Alkylation Strategies in the Formation of Ether Linkages
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including the target molecule. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, two primary disconnection approaches can be envisioned, both relying on the Williamson methodology.
Route A: Starting from 1-Naphthol (B170400)
In this approach, 1-naphthol is first converted to its corresponding sodium or potassium salt, sodium 1-naphthoxide, by treatment with a strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)). This nucleophilic naphthoxide is then reacted with a suitable electrophile, 2-(3-chlorophenoxy)ethyl halide (e.g., bromide or chloride), to form the desired ether linkage.
The synthesis of the key intermediate, 2-(3-chlorophenoxy)ethyl bromide, can be accomplished by reacting 3-chlorophenol (B135607) with an excess of 1,2-dibromoethane (B42909) in the presence of a base.
Route B: Starting from 3-Chlorophenol
Alternatively, the synthesis can commence with 3-chlorophenol. Deprotonation with a suitable base yields the sodium 3-chlorophenoxide, which then acts as a nucleophile. This is subsequently reacted with 1-(2-bromoethoxy)naphthalene.
The intermediate, 1-(2-bromoethoxy)naphthalene, can be prepared by reacting 1-naphthol with an excess of 1,2-dibromoethane under basic conditions.
| Route | Starting Materials | Key Intermediate |
| A | 1-Naphthol, 2-(3-Chlorophenoxy)ethyl bromide | Sodium 1-naphthoxide |
| B | 3-Chlorophenol, 1-(2-Bromoethoxy)naphthalene | Sodium 3-chlorophenoxide |
Classical and Modern Etherification Reactions
While the Williamson ether synthesis is a cornerstone of classical etherification, modern variations and alternative reactions have been developed to improve efficiency and expand the scope of ether synthesis.
Classical Method: Williamson Ether Synthesis
The traditional Williamson synthesis often requires polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) and elevated temperatures to proceed at a reasonable rate byjus.comwikipedia.org. The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid competing elimination reactions ias.ac.in.
Modern Method: Ullmann Condensation
A significant modern alternative for the formation of aryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) wikipedia.orgorganic-chemistry.org. In the context of synthesizing this compound, this could involve the reaction of 1-iodonaphthalene (B165133) with 2-(3-chlorophenoxy)ethanol (B1346798) in the presence of a copper catalyst and a base. While traditional Ullmann conditions were harsh, requiring high temperatures, modern protocols often utilize ligands for the copper catalyst, allowing for milder reaction conditions beilstein-journals.org.
Novel Synthetic Approaches and Sustainable Chemistry Principles Applied to this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These include the development of advanced catalysts and the application of green chemistry principles.
Catalyst Development for Enhanced Reaction Efficiency
To overcome the limitations of classical methods, significant research has been dedicated to developing new catalytic systems.
Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile orgchemres.org. This technique can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents phasetransfercatalysis.comacs.org. For the synthesis of the target molecule, a phase-transfer catalyst could be used in a biphasic system, enhancing the reactivity of the naphthoxide or phenoxide ion.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions orgchemres.orgresearchgate.net. Microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields mtak.hubenthamdirect.com. This rapid heating method can be applied to either of the Williamson synthesis routes for this compound.
Advanced Copper Catalysts for Ullmann Condensation: The development of more active and stable copper catalysts has been a major focus in modern Ullmann reactions. The use of ligands such as diamines or dicarbonyl compounds can stabilize the copper(I) catalyst, preventing side reactions and allowing for lower catalyst loading and milder conditions . Recyclable heterogeneous copper catalysts are also being explored to simplify product purification and reduce waste researchgate.net.
Green Chemistry Metrics and Solvent Selection in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key considerations include the use of safer solvents and improving reaction efficiency.
Solvent Selection: Traditional solvents for ether synthesis, such as DMF and acetonitrile, have associated health and environmental concerns. Green chemistry encourages the use of more benign alternatives. For instance, ionic liquids have been investigated as recyclable and less volatile solvents for Williamson ether synthesis acs.org. In some cases, solvent-free conditions, particularly in microwave-assisted reactions, can be employed, completely eliminating the need for a solvent orgchemres.org.
| Green Chemistry Approach | Application in Synthesis of this compound |
| Greener Solvents | Use of ionic liquids or solvent-free conditions in Williamson synthesis. |
| Catalyst Recyclability | Employment of heterogeneous copper catalysts in Ullmann condensation. |
| Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. |
Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can be performed on the naphthalene (B1677914) ring, the chlorophenol ring, or by modifying the ethoxy linker.
Modification of the Naphthalene Ring:
The naphthalene ring of 1-naphthol is susceptible to electrophilic aromatic substitution reactions, primarily at the 4-position pearson.com. This allows for the introduction of various functional groups such as nitro, halogen, or alkyl groups onto the naphthalene core before the etherification step. For instance, nitration of 1-naphthol followed by reduction can provide an amino group, which can be further functionalized.
Modification of the Chlorophenol Ring:
The 3-chlorophenol ring can also be modified. The presence of the activating hydroxyl group and the deactivating but ortho-, para-directing chloro group allows for further electrophilic substitution. Additionally, the chloro group itself can be a site for nucleophilic aromatic substitution under certain conditions, particularly if activating groups are present on the ring wikipedia.orglibretexts.org.
Modification of the Ethoxy Linker:
The length of the ethoxy linker can be varied by using different dihaloalkanes in the initial alkylation of the naphthol or phenol. For example, using 1,3-dibromopropane (B121459) would lead to a propoxy linker.
By employing the synthetic strategies outlined above with these derivatized starting materials, a wide array of analogues of this compound can be synthesized, enabling the exploration of structure-activity relationships for various applications.
Introduction of Functional Groups and Their Impact on Synthetic Yield
The introduction of functional groups onto the aromatic rings of this compound can be achieved either by utilizing substituted starting materials or by post-synthesis modification of the parent compound.
Impact of Existing Functional Groups on Synthesis:
The chloro group at the 3-position of the phenoxy ring is an electron-withdrawing group. This can have a modest impact on the nucleophilicity of the phenoxide if 2-(3-chlorophenoxy)ethanol were to be used as the nucleophile. However, in the proposed primary route where 1-naphthoxide is the nucleophile, the electronic effect of the chloro group on the electrophile, 1-bromo-2-(3-chlorophenoxy)ethane, is less significant to the reaction rate. The primary factor governing the yield in a Williamson ether synthesis is the steric hindrance around the reaction centers and the use of a primary halide, which minimizes competing elimination reactions. masterorganicchemistry.com
Post-Synthesis Functionalization:
Further diversification of the this compound scaffold can be achieved through various aromatic functionalization reactions. The naphthalene ring is generally more reactive towards electrophilic substitution than the chlorophenoxy ring.
Halogenation: Bromination or chlorination of the naphthalene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution will be directed by the activating effect of the ether oxygen.
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group on the naphthalene ring.
Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be accomplished via Friedel-Crafts reactions, although these may be complicated by the presence of the ether linkage.
Metal-Catalyzed Cross-Coupling Reactions: Functional groups such as boronic acids or halides can be introduced to enable further modifications via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
The yield of these functionalization reactions will be influenced by the specific reaction conditions and the directing effects of the existing substituents.
Table of Potential Functionalized Derivatives and Synthetic Yield Considerations:
| Starting Material | Reagent | Potential Product | Key Considerations for Yield |
| This compound | N-Bromosuccinimide (NBS) | Bromo-1-[2-(3-chlorophenoxy)ethoxy]naphthalene | Regioselectivity on the naphthalene ring. |
| This compound | HNO₃/H₂SO₄ | Nitro-1-[2-(3-chlorophenoxy)ethoxy]naphthalene | Control of reaction conditions to avoid over-nitration. |
| Bromo-1-[2-(3-Chlorophenoxy)ethoxy]naphthalene | Phenylboronic acid, Pd catalyst | Phenyl-1-[2-(3-chlorophenoxy)ethoxy]naphthalene | Optimization of catalyst and reaction conditions for Suzuki coupling. |
Stereoselective Synthesis and Chiral Resolution of this compound Analogues (If applicable)
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis and chiral resolution are not applicable to this specific molecule.
However, chirality could be introduced into analogues of this compound by several means:
Introduction of a Chiral Center in the Ethoxy Bridge: If a substituent were introduced at one of the methylene (B1212753) carbons of the ethoxy linker, a stereocenter would be created. The synthesis of such an analogue would require a stereoselective approach, for example, starting from a chiral epoxide or using a chiral catalyst to control the stereochemistry of a key bond-forming step.
Atropisomerism: If bulky substituents were introduced at the positions ortho to the ether linkage on both the naphthalene and the phenyl rings, restricted rotation around the C-O bonds could lead to atropisomerism, resulting in stable, separable enantiomers. The synthesis of such axially chiral diaryl ethers often requires specialized asymmetric catalytic methods. nih.govacs.orgresearchgate.net
Should a racemic mixture of a chiral analogue be synthesized, chiral resolution could be achieved through several methods:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. rsc.orgnih.gov
Diastereomeric Salt Formation: If the chiral analogue contains an acidic or basic functional group, it can be reacted with a chiral resolving agent to form diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org
Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of 1 2 3 Chlorophenoxy Ethoxy Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy serves as an indispensable tool for the precise determination of the molecular structure of 1-[2-(3-chlorophenoxy)ethoxy]naphthalene in solution. The distinct chemical environments of the hydrogen and carbon atoms within the molecule give rise to a unique set of signals, the analysis of which provides conclusive evidence for its constitution.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivities
While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical shifts and multiplicities of the various nuclei, multi-dimensional NMR experiments are crucial for assembling the complete molecular framework.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal the connectivity between adjacent aromatic protons on both the naphthalene (B1677914) and chlorophenoxy rings, as well as the through-bond coupling between the methylene (B1212753) protons of the ethoxy bridge.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying the connectivity between quaternary carbons and nearby protons. For instance, the correlation between the methylene protons of the ethoxy group and the carbon atoms of the naphthalene and chlorophenoxy rings would be observable, confirming the ether linkages.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Naphthalene Ring | 7.0 - 8.2 | 105 - 135 |
| Chlorophenoxy Ring | 6.8 - 7.3 | 115 - 160 |
| Ethoxy Bridge (-OCH₂CH₂O-) | 4.2 - 4.5 | 65 - 70 |
Solid-State NMR for Conformational Insights of this compound
While solution-state NMR provides information on the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into its conformation in the crystalline state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. By comparing the chemical shifts obtained from ssNMR with those from solution-state NMR, it is possible to identify conformational changes that may occur upon crystallization. Furthermore, advanced ssNMR experiments can probe intermolecular proximities, providing complementary data to that obtained from X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Determination of Molecular Conformation and Crystal Packing Architecture
An X-ray diffraction study of a suitable single crystal of this compound would reveal the molecule's preferred conformation in the solid state. This includes the dihedral angles between the naphthalene and chlorophenoxy rings and the conformation of the flexible ethoxy linker. The crystal packing architecture, which describes how individual molecules are arranged in the unit cell, can also be elucidated. This arrangement is governed by a delicate balance of intermolecular forces.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing is stabilized by a variety of non-covalent interactions. For this compound, several types of interactions are anticipated:
Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds may play a role in stabilizing the crystal structure.
Halogen Bonding: The chlorine atom on the phenoxy ring can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms or the π-systems of the aromatic rings.
π-π Stacking: The planar naphthalene and chlorophenoxy rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds. uky.edu
A summary of expected crystallographic parameters is provided in the table below.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Key Dihedral Angles | Naphthalene-Ethoxy, Ethoxy-Chlorophenoxy |
| Intermolecular Interactions | Distances and angles for H-bonds, Halogen bonds, π-π stacking |
Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Delineation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions, which then fragment in a characteristic manner. The fragmentation pathways can be elucidated by analyzing the masses of the resulting fragment ions in the mass spectrum. For this compound, key fragmentation pathways would likely involve cleavage of the ether linkages and fragmentation of the aromatic rings. Common fragmentation patterns for ethers include the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org The presence of the chlorine atom would also lead to a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.
A table of expected key fragments in the mass spectrum of this compound is presented below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+ | Molecular ion |
| [M - C₂H₄O]+ | Loss of ethylene (B1197577) oxide from the ethoxy bridge |
| [C₁₀H₇O]+ | Naphthoxy fragment |
| [ClC₆H₄O]+ | Chlorophenoxy fragment |
| [C₁₀H₇]+ | Naphthyl fragment |
| [ClC₆H₄]+ | Chlorophenyl fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. While no experimental HRMS data has been published for this compound, its theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O). missouri.edu
The molecular formula for this compound is C₁₈H₁₅ClO₂. The calculated theoretical exact mass provides a crucial reference point for its identification in future studies.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClO₂ |
| Theoretical Exact Mass | 298.0759 Da |
| Isotope Composition | Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16 |
This table presents calculated theoretical data, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is an analytical technique that involves multiple steps of mass analysis, typically used to determine the structure of a compound by fragmenting it and analyzing the resulting pieces. In the absence of experimental MS/MS data for this compound, its fragmentation pattern can be predicted based on the general principles of mass spectrometry for ethers and aromatic compounds. miamioh.edulibretexts.org
The molecule contains two ether linkages, which are common sites for fragmentation. pearson.comscribd.com Alpha-cleavage (cleavage of the C-C bond next to the oxygen) is a typical fragmentation pathway for ethers. libretexts.org Additionally, the aromatic rings (naphthalene and chlorophenoxy) are stable structures, and their fragmentation would likely result in characteristic ions.
Predicted Fragmentation Pathways:
Cleavage of the ethoxy bridge: The bond between the ethoxy group and the naphthalene ring could break, leading to the formation of a naphthoxy radical and a [M - C₁₀H₇O]⁺ ion, or a naphthalene radical and a [M - C₁₀H₇]⁺ ion.
Cleavage within the ethoxy chain: Fragmentation could occur at the C-O or C-C bonds of the ethoxy linker, leading to smaller fragment ions.
Fragmentation of the chlorophenoxy group: The bond between the oxygen and the chlorophenyl ring could cleave, yielding a chlorophenoxy radical and a corresponding cation.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Plausible Structure of Fragment |
| 298.0759 | 143.0500 | C₆H₄ClO | [C₁₂H₁₁O]⁺ |
| 298.0759 | 127.0391 | C₁₂H₁₁O₂ | [C₆H₄Cl]⁺ |
| 298.0759 | 115.0548 | C₇H₄ClO₂ | [C₁₁H₇]⁺ |
This table presents predicted data based on theoretical fragmentation patterns, not experimental results.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by measuring the vibrations of its bonds. No specific FTIR or Raman spectra for this compound are currently available. However, the expected vibrational modes can be predicted based on the characteristic frequencies of its functional groups.
Expected FTIR and Raman Peaks:
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the ethoxy group, expected in the region of 2850-3000 cm⁻¹.
C=C aromatic stretching: Characteristic of the naphthalene and chlorophenyl rings, expected around 1450-1600 cm⁻¹.
C-O ether stretching: Asymmetric and symmetric stretching of the ether linkages, expected in the region of 1050-1250 cm⁻¹.
C-Cl stretching: From the chlorophenoxy group, expected in the region of 600-800 cm⁻¹.
Aromatic C-H out-of-plane bending: These bands can provide information about the substitution pattern of the aromatic rings and are expected in the region of 700-900 cm⁻¹.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Functional Group Responsible |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Naphthalene, Chlorophenyl rings |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Ethoxy group |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Naphthalene, Chlorophenyl rings |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Weak or absent | Aryl-O and Alkyl-O ether linkages |
| Symmetric C-O-C Stretch | 1100 - 1050 | Observable | Aryl-O and Alkyl-O ether linkages |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Observable | Naphthalene, Chlorophenyl rings |
| C-Cl Stretch | 800 - 600 | Strong | Chlorophenyl group |
This table presents predicted data based on characteristic group frequencies, not experimental results.
Computational Chemistry and Theoretical Modeling of 1 2 3 Chlorophenoxy Ethoxy Naphthalene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. d-nb.info For 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), could provide fundamental insights into its reactivity and intermolecular interactions. researchgate.net
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the naphthalene (B1677914) and chlorophenoxy rings are expected to be the primary sites for these orbitals.
Charge Distribution: DFT can be used to calculate the distribution of electron density across the molecule, often visualized through a molecular electrostatic potential (MEP) map. The MEP surface illustrates the regions of positive and negative electrostatic potential. For this compound, electronegative atoms like oxygen and chlorine would create regions of negative potential (red/yellow), indicating areas prone to electrophilic attack. In contrast, hydrogen atoms and aromatic rings would exhibit regions of positive potential (blue), highlighting sites for nucleophilic interaction.
Electrostatic Potential Surfaces: The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents. The shape and charge distribution of the potential surface are critical for understanding non-covalent interactions like hydrogen bonding and van der Waals forces.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Quantifies molecular polarity |
Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.
DFT calculations can also predict various spectroscopic properties, which can be used to interpret experimental data or to provide a theoretical spectrum where experimental data is lacking.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in an experimental NMR spectrum and confirm the molecular structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This theoretical spectrum can be compared with experimental spectra to identify characteristic functional groups and confirm the molecule's identity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
The flexible ethoxy bridge in this compound allows it to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable (lowest energy) conformations. By simulating the molecule in different solvents (e.g., water, octanol, a non-polar solvent), it is possible to understand how the solvent environment influences its preferred shape. The interactions between the solute and solvent molecules can stabilize or destabilize certain conformations, which is critical for its behavior in biological or chemical systems.
Techniques such as umbrella sampling or metadynamics can be coupled with MD simulations to calculate the conformational free energy landscape. This provides a quantitative measure of the relative stability of different conformations and the energy barriers between them. Understanding the free energy landscape is essential for predicting the equilibrium population of different conformers and the kinetics of conformational changes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Based on this compound Analogues (Focus on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical relationship between these descriptors and the observed activity or property. toxicology.org
For this compound, a QSAR or QSPR study would involve a series of its analogues with varying substituents on the naphthalene or phenoxy rings. The goal would be to build a model that can predict the activity or property of new, unsynthesized analogues. The focus here is on theoretical descriptors that can be calculated from the molecular structure.
Theoretical Descriptors: A wide range of descriptors can be calculated to quantify different aspects of the molecular structure. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., Kier & Hall indices), molecular connectivity indices, and counts of specific structural features.
3D Descriptors: These descriptors depend on the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies, partial charges), and hydrophobic descriptors (e.g., logP). researchgate.net
A typical QSAR/QSPR workflow would involve generating these descriptors for a set of analogues, selecting the most relevant descriptors using statistical methods, and then building a regression model (e.g., multiple linear regression, partial least squares) to correlate these descriptors with the property of interest. nih.gov The resulting model would provide insights into the structural features that are important for the desired activity or property.
Illustrative Data Table: Theoretical Descriptors for QSAR/QSPR Modeling
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molecular Volume | Size of the molecule |
| Steric | Solvent Accessible Surface Area | Exposed surface for interaction |
| Hydrophobic | LogP (calculated) | Lipophilicity/hydrophobicity |
| Topological | Wiener Index | Molecular branching |
Note: This table lists examples of theoretical descriptors that would be calculated for this compound and its analogues in a QSAR/QSPR study.
Cheminformatics Approaches for Virtual Screening and Ligand Design Principles Related to the Naphthalene-Phenoxy-Ethoxy Scaffold
The exploration of novel therapeutic agents often begins with the identification of promising molecular scaffolds that can be systematically modified to optimize biological activity. The naphthalene-phenoxy-ethoxy scaffold, the core structure of this compound, represents a versatile framework for drug design. Computational chemistry and cheminformatics offer powerful tools for efficiently screening large libraries of virtual compounds and for guiding the rational design of new ligands based on this scaffold. These in silico methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. Both strategies are instrumental in identifying new molecules with the potential to interact with a specific biological target.
Ligand-Based Virtual Screening
When the three-dimensional structure of the biological target is unknown, ligand-based methods are particularly valuable. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active compound, such as this compound, a variety of computational techniques can be employed to identify other potentially active molecules.
One common technique is similarity searching , where a database of compounds is searched for molecules that are structurally similar to the query molecule. Similarity is typically quantified using molecular fingerprints, which are bit strings that encode the presence or absence of various structural features.
Another powerful ligand-based method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings) that are necessary for a molecule to interact with a specific biological target. By identifying the key pharmacophoric features of the naphthalene-phenoxy-ethoxy scaffold, a pharmacophore model can be generated and used to screen virtual libraries for compounds that match this spatial arrangement of features. For instance, a hypothetical pharmacophore model for a target interacting with this scaffold might include the aromatic features of the naphthalene and chlorophenoxy rings, and the hydrogen bond accepting capacity of the ether oxygens.
Structure-Based Virtual Screening
When the three-dimensional structure of the biological target is available, structure-based virtual screening becomes a powerful tool. The most common technique in this category is molecular docking . This method computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which calculates a binding energy or a fitness score.
In the context of the naphthalene-phenoxy-ethoxy scaffold, molecular docking could be used to screen a virtual library of its derivatives against a specific protein target. The docking simulations would predict the binding mode and affinity of each compound, allowing for the ranking of compounds based on their predicted potency. For example, docking studies on naphthalene-based inhibitors of SARS-CoV PLpro have been used to predict their binding affinity and guide the design of more potent inhibitors. nih.gov
The results of a virtual screening campaign are often presented in data tables that summarize the key properties and predicted activities of the top-ranking compounds. An illustrative data table for a hypothetical virtual screening of derivatives of the naphthalene-phenoxy-ethoxy scaffold is presented below.
| Compound ID | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Binding Affinity (kcal/mol) |
| NPEC-001 | C18H15ClO2 | 314.76 | 5.2 | -8.5 |
| NPEC-002 | C19H17ClO3 | 344.79 | 4.9 | -8.9 |
| NPEC-003 | C18H14ClFO2 | 332.75 | 5.4 | -8.7 |
| NPEC-004 | C19H17ClN2O2 | 356.80 | 4.5 | -9.2 |
| NPEC-005 | C18H14ClNO3 | 329.76 | 4.8 | -9.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Ligand Design Principles for the Naphthalene-Phenoxy-Ethoxy Scaffold
Beyond virtual screening, computational methods are integral to the rational design of new ligands. Based on the naphthalene-phenoxy-ethoxy scaffold, several design principles can be applied.
Structure-Activity Relationship (SAR) Studies: SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For the naphthalene-phenoxy-ethoxy scaffold, this could involve systematically modifying different parts of the molecule, such as the substitution pattern on the phenoxy ring or the length of the ethoxy linker, and evaluating the impact on activity. Computational SAR can be performed by generating a series of virtual analogs and predicting their activity using methods like QSAR (Quantitative Structure-Activity Relationship) modeling.
Scaffold Hopping: This strategy involves searching for new molecular scaffolds that can mimic the key interactions of the original scaffold with its biological target. By identifying the essential pharmacophoric features of the naphthalene-phenoxy-ethoxy scaffold, it is possible to search for novel core structures that present these features in a similar spatial arrangement. This can lead to the discovery of new chemical classes of compounds with improved properties.
Fragment-Based Drug Design: In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The naphthalene, phenoxy, or ethoxy moieties of the core scaffold could serve as starting points for fragment-based design efforts.
By integrating these cheminformatics approaches, researchers can effectively explore the chemical space around the naphthalene-phenoxy-ethoxy scaffold to design and identify new ligands with desired biological activities.
Molecular Mechanism of Action and Biochemical Interactions of 1 2 3 Chlorophenoxy Ethoxy Naphthalene
In Vitro Ligand-Target Binding Kinetics and Thermodynamics: A Data Void
A critical first step in characterizing a compound's activity is to determine its binding affinity and selectivity for specific receptors or enzymes. This is often achieved through receptor binding assays and enzyme inhibition studies.
Receptor Binding Assays for Affinity and Selectivity
Receptor binding assays are fundamental in quantifying the interaction between a ligand, such as 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene, and its molecular target. These assays measure the affinity (typically as the dissociation constant, Kd) and selectivity of the compound for various receptors. Unfortunately, no studies detailing such assays for this compound could be identified.
Biophysical Characterization of Interactions: An Unwritten Chapter
Biophysical techniques offer a real-time and in-depth view of the binding events between a small molecule and a biological macromolecule, providing thermodynamic and kinetic details that are essential for a complete understanding of the interaction.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) in real-time. This would be an ideal method to study the interaction of this compound with a potential biological target. Regrettably, no SPR data for this specific compound is available in the public domain.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the binding event. As with other analytical data, ITC studies on this compound have not been published.
Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes
Fluorescence spectroscopy and circular dichroism are spectroscopic techniques that can reveal conformational changes in a biological macromolecule upon ligand binding. These methods can provide insights into how the binding of this compound might alter the structure and function of its target. The absence of such studies leaves a significant gap in our understanding of this compound's potential biological effects.
Cell-Free Biochemical Assays for Unraveling Molecular Efficacy and Specificity
Currently, there is no publicly available data from cell-free biochemical assays to elucidate the molecular efficacy and specificity of this compound. Such assays are crucial for determining the direct interaction of a compound with its molecular target, free from the complexities of a cellular environment.
Mechanistic Studies of Adenosine (B11128) Receptor Modulation
A thorough review of scientific databases reveals no studies investigating the potential for this compound to modulate adenosine receptors. Adenosine receptors, which are G protein-coupled receptors, play significant roles in various physiological processes, and their modulation by novel compounds is a key area of pharmacological research. nih.govnih.gov Future research could involve competitive radioligand binding assays using known adenosine receptor agonists or antagonists to determine if this compound can bind to any of the adenosine receptor subtypes (A1, A2A, A2B, A3). Functional assays, such as measuring changes in cyclic AMP (cAMP) levels in response to compound exposure, would also be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator. nih.gov
Investigation of Ion Channel or Transporter Interactions
There is a lack of information regarding the interaction of this compound with ion channels or transporters. Ion channels are critical for cellular communication and are important drug targets. nih.govnih.gov To assess the potential effects of this compound on ion channels, electrophysiological techniques such as patch-clamp analysis on various cell types expressing specific ion channels would be required. Similarly, transporter interaction studies would involve uptake or efflux assays using radio-labeled substrates to determine if this compound can inhibit or be a substrate for specific transporters.
Structure-Activity Relationship (SAR) at the Molecular Level: Theoretical and Mechanistic Insights into Functional Groups and Spatial Arrangement
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure. nih.govnih.gov
A theoretical SAR analysis of this compound would involve dissecting the molecule into its key structural components: the naphthalene (B1677914) ring, the ethoxy linker, and the 3-chlorophenoxy group.
Ethoxy Linker: The length and flexibility of this linker are critical for the spatial orientation of the naphthalene and chlorophenoxy rings. Modifications to the linker length could significantly impact binding affinity and activity.
3-Chlorophenoxy Group: The chloro- substitution on the phenoxy ring introduces an electronegative element that can influence electronic interactions with a target, such as through halogen bonding or dipole-dipole interactions. The position of the chlorine atom (meta in this case) is also a crucial determinant of the molecule's electronic and steric profile.
To establish an SAR for this compound class, a library of analogues would need to be synthesized and tested. This would involve modifications at each of these positions, such as:
Varying the substituents on the naphthalene and phenoxy rings (e.g., altering the position or nature of the halogen, or introducing other functional groups).
Altering the length and composition of the linker.
Replacing the naphthalene or phenoxy rings with other aromatic or heterocyclic systems.
The biological data obtained from these analogues would then be used to build a comprehensive SAR profile, providing insights into the key structural features required for any observed biological activity.
Development of Advanced Analytical Methodologies for 1 2 3 Chlorophenoxy Ethoxy Naphthalene
Chromatographic Techniques for High-Purity Isolation, Separation, and Quantification
Chromatographic methods are central to the analysis of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene, offering high-resolution separation from complex matrices and precise quantification. The selection of the appropriate chromatographic technique and detector is contingent on the analytical objective, whether it be purity assessment, trace-level detection, or metabolite identification.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV/Vis, Diode Array, Evaporative Light Scattering)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column, utilizing a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
UV/Vis and Diode Array Detectors (DAD): The presence of the naphthalene (B1677914) and chlorophenoxy chromophores in the molecule allows for sensitive detection using UV/Vis spectroscopy. A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is particularly advantageous as it can acquire absorbance spectra across a wide range of wavelengths simultaneously. scioninstruments.comctlatesting.comslideshare.net This provides not only quantitative information but also qualitative data that can aid in peak identification and purity assessment. The UV spectrum of structurally similar chlorophenoxy compounds typically shows strong absorbance in the range of 220-240 nm and another band around 270-290 nm. researchgate.netresearchgate.netnist.gov
A hypothetical HPLC-DAD method for the analysis of this compound is outlined below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 230 nm |
| Expected Retention Time | ~12.5 min |
Evaporative Light Scattering Detector (ELSD): For instances where UV detection may be insufficient, or for the analysis of formulations where excipients interfere with UV absorbance, an Evaporative Light Scattering Detector (ELSD) can be employed. labmanager.comlabcompare.compeakscientific.com The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. peakscientific.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the resulting analyte particles. labmanager.compeakscientific.com This makes it suitable for a broad range of compounds, including those with poor UV absorbance. labmanager.comlabcompare.compeakscientific.comnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
For trace-level analysis and the identification of potential metabolites, mass spectrometry-based methods offer unparalleled sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): Although this compound has a relatively high molecular weight, GC-MS analysis may be feasible. This technique is well-suited for the analysis of semi-volatile compounds in various environmental matrices. The use of a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane, would be appropriate for the separation of the analyte from matrix components. Electron ionization (EI) would likely produce a characteristic fragmentation pattern, aiding in structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the sensitive and selective quantification of organic molecules in complex matrices and is particularly well-suited for metabolite identification. The coupling of HPLC with tandem mass spectrometry allows for the selection of a specific precursor ion of the target analyte and the monitoring of its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). This significantly reduces background noise and enhances sensitivity.
Potential metabolic transformations of this compound could involve hydroxylation of the naphthalene or chlorophenoxy rings, or cleavage of the ether linkage. LC-MS/MS methods can be developed to target these potential metabolites.
A hypothetical LC-MS/MS method for the trace analysis of this compound is presented below:
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion |
| Collision Energy | To be optimized |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment (if applicable)
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. An assessment of the chemical structure of this compound reveals no stereocenters. Therefore, the molecule is achiral and will not exist as enantiomers. Consequently, chiral chromatography is not applicable for its analysis.
Spectrophotometric and Electrochemical Methods for Real-Time Monitoring and Quantification
Spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives to chromatography for the quantification of this compound, particularly for real-time monitoring applications.
Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the direct quantification of the compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength. The characteristic UV absorbance of the naphthalene and chlorophenoxy moieties can be exploited for this purpose. Derivative spectrophotometry can be a useful technique to resolve overlapping spectra in mixtures, enhancing the selectivity of the measurement. ctlatesting.comnih.gov
Electrochemical Methods: Electrochemical sensors offer the potential for rapid, in-situ measurements. Techniques such as voltammetry could be developed for the detection of this compound. The electrochemical behavior would likely be influenced by the chlorophenoxy group, which can undergo redox reactions. The development of a selective electrode, potentially modified with specific materials to enhance the interaction with the target analyte, could lead to a sensitive and selective analytical method. For instance, electrochemical methods have been developed for the detection of phenoxyacetic acids. nih.gov
Development of Chemical Sensors and Biosensors for Specific Detection of this compound in Complex Matrices
The development of sensors and biosensors provides a promising avenue for the rapid and specific detection of this compound in complex environmental or biological samples.
Chemical Sensors: Chemical sensors can be designed to respond to the presence of the target analyte through a measurable signal, such as a change in color, fluorescence, or electrical conductivity. For chlorinated aromatic compounds, sensors based on electrochemical principles have been explored. syft.comscispace.com
Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a signal proportional to the analyte concentration. For a compound like this compound, an enzyme-based biosensor could be developed. For example, enzymes like laccase or tyrosinase, which act on phenolic compounds, could potentially be used. researchgate.netnih.gov The interaction of the analyte with the immobilized enzyme would lead to a measurable response, such as a change in current or potential.
A summary of potential sensor types is provided in the table below:
| Sensor Type | Principle | Potential Application |
| Electrochemical Sensor | Measures changes in current or potential upon interaction with the analyte. | Real-time water quality monitoring. |
| Optical Sensor | Detects changes in light absorption or fluorescence. | High-throughput screening. |
| Enzyme-Based Biosensor | Utilizes the catalytic activity of an enzyme for detection. | Specific detection in biological samples. |
Method Validation and Quality Control Protocols for Analytical Procedures
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. pharmaguidelines.co.ukyoutube.commastelf.com A comprehensive validation protocol for the analytical procedures of this compound should be established in accordance with recognized guidelines. pharmaguidelines.co.ukmastelf.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quality Control (QC) Protocols: A robust quality control program is essential for the routine application of the analytical method. labcompare.com This includes the regular analysis of quality control samples, such as blanks, calibration standards, and spiked samples, to monitor the performance of the method over time. labcompare.com The use of certified reference materials, if available, is also highly recommended.
An example of acceptance criteria for a validated HPLC method is shown below:
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the retention time of the analyte |
Environmental Fate and Degradation Pathways of 1 2 3 Chlorophenoxy Ethoxy Naphthalene
Mechanistic Studies of Abiotic Degradation in Environmental Compartments
Abiotic degradation processes, including photolysis, hydrolysis, and oxidation, are critical in determining the environmental lifetime of organic compounds. These pathways are dictated by the chemical structure of the molecule and the environmental conditions.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. The naphthalene (B1677914) moiety in 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene is a chromophore that absorbs ultraviolet radiation, making the compound susceptible to photodegradation. ekb.eg The degradation of naphthalene and its derivatives by photolysis can lead to the formation of various intermediates. idk.org.rs
Indirect photolysis, mediated by photochemically generated reactive species such as hydroxyl radicals (•OH), is also a probable degradation route. acs.org The reaction of naphthalene with hydroxyl radicals is known to be rapid and can lead to a variety of oxidation products. acs.org For this compound, photolytic cleavage of the ether linkages is a plausible pathway, potentially yielding 1-naphthol (B170400), 3-chlorophenol (B135607), and other related compounds. The presence of the chloro-substituent on the phenoxy ring may influence the photolytic rate and the nature of the photoproducts formed. Studies on chlorophenoxy herbicides have shown that photochemical processes can lead to the cleavage of the ether bond. nih.gov
Table 1: Potential Photodegradation Products of this compound
| Potential Photoproduct | Formation Pathway |
|---|---|
| 1-Naphthol | Cleavage of the ethoxy-naphthalene ether bond |
| 3-Chlorophenol | Cleavage of the phenoxy-ethoxy ether bond |
| Naphthoquinones | Oxidation of the naphthalene ring |
This table is illustrative and based on the photodegradation of related compounds.
Hydrolysis is the cleavage of chemical bonds by the addition of water. The ether linkages in this compound are generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the rate of hydrolysis can be significantly enhanced. acs.orgproquest.com
The hydrolysis of aryl ethers can proceed through different mechanisms depending on the conditions and the specific structure of the molecule. documentsdelivered.comnih.gov For instance, acid-catalyzed hydrolysis of aryl ethers often involves protonation of the ether oxygen, followed by nucleophilic attack by water. proquest.com The rate of hydrolysis will be dependent on both pH and temperature, with higher temperatures generally leading to faster degradation. acs.org The presence of the chlorine atom on the phenoxy ring, an electron-withdrawing group, could influence the electronic properties of the ether linkage and thus its susceptibility to hydrolysis. researchgate.net
Table 2: Predicted Hydrolytic Half-life of Ether Linkages under Different Conditions
| Condition | Predicted Half-life |
|---|---|
| Neutral pH, 25°C | Very long (stable) |
| Acidic pH (e.g., pH 3), 25°C | Moderate to Long |
| Basic pH (e.g., pH 11), 25°C | Moderate to Long |
This table provides a qualitative prediction based on the general stability of aryl ethers.
Oxidative degradation in the environment is primarily driven by reactions with reactive oxygen species, most notably the hydroxyl radical (•OH). acs.org The aromatic rings of this compound are susceptible to attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates, which can then undergo further oxidation and ring cleavage. researchgate.net
Biotransformation Pathways and Microbial Degradation Mechanisms
Microbial degradation is a key process in the removal of organic pollutants from the environment. The structural components of this compound suggest that it could be susceptible to microbial attack, although its complex structure may present challenges for rapid biodegradation.
The microbial degradation of naphthalene is well-documented and typically initiated by a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. frontiersin.orgethz.ch This is then further metabolized through a series of reactions leading to central metabolic pathways. It is plausible that a similar initial attack could occur on the naphthalene moiety of this compound.
Cleavage of the ether linkages is another critical step in the biodegradation of this compound. Bacteria possessing specialized enzyme systems for the cleavage of aryl ether bonds have been identified, particularly in the context of lignin (B12514952) degradation. rsc.orgrsc.orgresearchgate.net These enzymes could potentially act on the ether bonds of the target molecule. The degradation of the chlorophenoxy moiety would likely proceed through pathways established for chlorophenoxy herbicides, which can involve hydroxylation and subsequent ring cleavage. eurochlor.orgresearchgate.net
Potential microbial metabolites could include:
1-[2-(3-Chlorophenoxy)ethoxy]-dihydroxynaphthalene
1-Naphthol
3-Chlorophenol
Catechols and substituted catechols
The biotransformation of this compound would likely involve a consortium of enzymes. Based on the degradation of its structural analogues, the following enzyme classes are expected to play a role:
Dioxygenases: These enzymes are crucial for the initial hydroxylation of the naphthalene ring, a common first step in the aerobic degradation of polycyclic aromatic hydrocarbons. frontiersin.orgnih.gov
Monooxygenases: These enzymes could be involved in the hydroxylation of the chlorophenoxy ring.
Etherases: Specific enzymes, such as those involved in lignin degradation (e.g., β-etherases), are capable of cleaving aryl ether bonds. rsc.orgosti.govresearchgate.net These enzymes often utilize glutathione (B108866) S-transferase activity. researchgate.net
Dehydrogenases and Hydrolases: These enzymes would be involved in the further metabolism of the initial breakdown products. nih.gov
The biodegradability of this compound would be highly dependent on the presence of microbial communities possessing the appropriate enzymatic machinery to attack both the aromatic rings and the ether linkages.
Table 3: Relevant Compound Names
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-Naphthol |
| 3-Chlorophenol |
| Naphthoquinones |
| Catechol |
Environmental Distribution, Persistence Modeling, and Bioaccumulation Potential (Focus on theoretical and mechanistic aspects)
The environmental journey of a chemical is dictated by its physicochemical properties, which determine its partitioning between air, water, soil, and biota. For this compound, these properties are inferred from its structure. The molecule combines a large, non-polar naphthalene ring system with a chlorinated phenyl ring, connected by a flexible ethoxy chain. This structure suggests a high degree of lipophilicity (fat-solubility) and low aqueous solubility.
Environmental Distribution
The distribution in the environment is modeled based on fugacity, a concept representing a substance's "escaping tendency" from a particular phase. The compound's high molecular weight and the presence of polar ether and chlorine functionalities suggest a low vapor pressure, meaning it is unlikely to be found in significant concentrations in the atmosphere. mst.dknih.gov Its predicted low water solubility and high octanol-water partition coefficient (Log K_ow_) indicate a strong tendency to sorb to organic matter in soil and sediment. Consequently, upon release into an aquatic environment, this compound would be expected to partition from the water column into the sediment. In terrestrial environments, it would likely be immobile in soil, with a low potential for leaching into groundwater.
Persistence Modeling
Persistence is a measure of the time a chemical remains in the environment. It is determined by its resistance to degradation processes.
Hydrolysis: The ether linkage in this compound is generally resistant to hydrolysis under typical environmental pH conditions. Therefore, this degradation pathway is considered to be insignificant.
Based on these theoretical pathways, persistence models would likely classify this compound as a persistent organic pollutant (POP).
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, air). The primary indicator for bioaccumulation potential is the octanol-water partition coefficient (Log K_ow_). The chemical structure of this compound, with its two aromatic rings and chlorine substituent, strongly suggests a high Log K_ow_ value. High lipophilicity causes chemicals to be stored in fatty tissues of organisms. Therefore, this compound is expected to have a significant potential for bioaccumulation in aquatic and terrestrial organisms. nih.gov This bioaccumulation could lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.
Table 1: Predicted Physicochemical Properties and Environmental Tendencies Note: These are estimated values based on the chemical structure and properties of related compounds. Actual experimental values may differ.
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 298.76 g/mol | Low volatility |
| Log K_ow_ (Octanol-Water Partition Coefficient) | High (>4) | Strong sorption to soil/sediment; high bioaccumulation potential |
| Water Solubility | Low | Limited distribution in water; partitions to solids |
| Vapor Pressure | Low | Unlikely to be found in significant concentrations in air |
| Biodegradation Rate | Slow | High persistence in the environment |
| Photodegradation | Moderate (in surface water) | A potential degradation pathway if exposed to sunlight |
| Hydrolysis Rate | Negligible | Not a significant degradation pathway |
Ecotoxicological Mechanisms at the Molecular and Cellular Level (Focus on the underlying mechanistic interactions, not observed effects)
The toxicity of a chemical is initiated by its interaction with biological molecules, triggering a cascade of events at the cellular and physiological level. The ecotoxicological mechanisms of this compound can be inferred from the known mechanisms of its constituent parts.
Narcosis: Due to its high lipophilicity, the compound is expected to exert baseline toxicity through a non-specific mechanism known as narcosis. This involves the accumulation of the chemical in cell membranes, disrupting their structure and function. This disruption can interfere with nerve transmission and other vital cellular processes, a common mechanism for many industrial organic chemicals.
Metabolic Activation and Oxidative Stress: The naphthalene component of the molecule is a key concern for specific, metabolism-mediated toxicity. orst.edu Cytochrome P450 enzymes can metabolize the naphthalene ring to form highly reactive intermediates, such as epoxides (e.g., naphthalene oxide) and quinones (e.g., 1,2- and 1,4-naphthoquinone). epa.gov These reactive metabolites can bind covalently to cellular macromolecules like DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. epa.gov They can also undergo redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. researchgate.net The overproduction of ROS can overwhelm the cell's antioxidant defenses (like glutathione), leading to oxidative stress, which damages cellular components and can trigger apoptosis (programmed cell death). researchgate.net
Uncoupling of Oxidative Phosphorylation: The chlorophenoxy moiety raises the possibility of another specific toxic mechanism. Chlorophenoxy compounds have been shown to uncouple oxidative phosphorylation in mitochondria. wikitox.orgnih.gov This process disrupts the production of ATP, the cell's primary energy currency, by dissipating the proton gradient across the inner mitochondrial membrane. A severe depletion of cellular energy can lead to widespread cellular dysfunction and necrosis (cell death from injury).
Receptor-Mediated Effects: Chlorinated aromatic hydrocarbons can sometimes interact with specific cellular receptors. For instance, some chlorinated compounds can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes related to metabolism and other cellular processes. While the specific affinity of this compound for AhR is unknown, such an interaction could lead to a range of dioxin-like toxic effects.
Table 2: Potential Molecular and Cellular Ecotoxicological Mechanisms
| Mechanism | Initiating Molecular Event | Potential Cellular Consequence | Associated Chemical Moiety |
|---|---|---|---|
| Narcosis | Partitioning into and disruption of cell membrane integrity | Impaired nerve function, general depression of cellular activity | Entire Molecule (Lipophilicity) |
| Oxidative Stress | Metabolic formation of reactive quinones and subsequent redox cycling | Depletion of antioxidants (e.g., glutathione), damage to lipids, proteins, and DNA | Naphthalene |
| Covalent Binding | Metabolic formation of reactive epoxide and quinone intermediates | Enzyme inactivation, DNA adduct formation (mutagenicity), protein damage | Naphthalene |
| Uncoupling of Oxidative Phosphorylation | Disruption of the proton gradient across the mitochondrial membrane | Depletion of cellular ATP, leading to energy crisis and cell death | 3-Chlorophenoxy |
Patent Landscape and Intellectual Property Implications of 1 2 3 Chlorophenoxy Ethoxy Naphthalene Research
Analysis of Patent Filings Related to the Synthesis, Analytical Methods, and Theoretical Applications of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene
A direct search for patents specifically claiming "this compound" does not yield targeted results. This is common for discrete chemical compounds that may fall within a broader, more general chemical space claimed in a patent. The intellectual property protection for this compound is more likely to be found within patents that claim a genus of compounds encompassing this structure.
Synthesis: Patents in organic chemistry often claim novel synthetic methodologies that can be applied to a class of compounds. For this compound, relevant patents would likely cover methods for the formation of ether linkages between a substituted phenoxy group and an ethoxy-naphthalene moiety. For instance, modifications of the Williamson ether synthesis or Ullmann condensation tailored for electron-deficient phenols or naphthalenes could be subject to patent protection. A patent might not name the specific target compound but could claim a process for reacting a (3-chlorophenoxy)ethanol derivative with a 1-halonaphthalene or vice versa, under specific catalytic conditions.
Analytical Methods: While less common, patents can be granted for novel analytical techniques that offer significant advantages over existing methods. For this compound, this could include specific chromatographic methods with unique stationary or mobile phases for high-purity separation, or novel spectroscopic techniques for characterization. However, such patents are generally rare for a single compound unless it is part of a commercially significant class of molecules, such as a pharmaceutical.
Theoretical Applications: The majority of patents encompassing this compound would be related to its potential applications. Given its structural motifs—a naphthalene (B1677914) core, a phenoxy group, and an ether linkage—it could fall under patents in various fields:
Pharmaceuticals: The naphthalene scaffold is present in numerous FDA-approved drugs. Patents in this area often feature broad Markush structures in their claims, designed to cover millions of potential compounds. A patent might claim a genus of aryloxyethoxy naphthalene derivatives for a specific therapeutic purpose, such as inhibitors of a particular enzyme or ligands for a specific receptor. For example, a patent was granted for 3- or 4-monosubstituted phenol (B47542) and thiophenol derivatives as H3 ligands, which could potentially include structures similar to the compound . google.comgoogle.com
Materials Science: Naphthalene derivatives are also patented for their use in electronic materials, polymers, and liquid crystals. For instance, patents exist for naphthalene-based semiconductor materials. google.com The specific chlorine substitution and ether linkage in this compound could impart desirable properties for such applications, bringing it under the umbrella of patents in this domain.
Industrial Chemicals: The phenoxy and naphthalene ether moieties are found in various industrial applications. For example, polyoxyethylene naphthalene ethers are used in photoresist removal compositions. google.com
A representative, albeit more complex, example of a patent claiming a compound with a similar core structure is for (2s)-2-methyl-2-[[1-(2-phenoxyethoxy)naphthalene-2-carbonyl]amino]butanoic acid, which is claimed as a CXCR2 inhibitor. google.com This illustrates how a specific compound like this compound would likely be encompassed within a broader patent claim for a class of molecules with a defined biological activity.
| Patent Focus Area | Likely Claim Structure | Potential Scope Covering this compound |
| Synthesis | Method for forming an aryl ether linkage under specific conditions. | A process for reacting a substituted phenol with a naphthalene derivative. |
| Pharmaceuticals | A genus of compounds with a specified core scaffold and biological activity. | A broad Markush structure encompassing aryloxyethoxy naphthalene derivatives. |
| Materials Science | Naphthalene-containing polymers or materials with defined properties. | A composition of matter claim for materials incorporating the compound's structural features. |
| Industrial Chemicals | Formulations containing naphthalene ethers for specific industrial uses. | Use claims for compositions containing polyoxyethylene naphthalene ethers. |
Emerging Trends in Intellectual Property for Aryloxyethoxy Naphthalene Derivatives and Related Scaffolds
The intellectual property landscape for aryloxyethoxy naphthalene derivatives is dynamic, with trends reflecting broader movements in the chemical and pharmaceutical industries.
One significant trend is the increasing focus on precision medicine and targeted therapies . This is evident in patent filings where naphthalene-based scaffolds are being explored for highly specific biological targets. The claims in these patents are often supported by extensive biological data, linking the chemical structures to a particular mechanism of action. This suggests that future patents encompassing compounds like this compound will likely be tied to a well-defined therapeutic application.
Another emerging trend is the use of computational and data-driven approaches in drug discovery . Patents are increasingly including data from computational modeling and screening to support their claims. This means that a novel aryloxyethoxy naphthalene derivative identified through in silico methods could be patented even before its synthesis and full characterization, provided there is sufficient theoretical evidence of its utility.
In the realm of materials science , there is a growing interest in sustainable and high-performance materials. Patents for naphthalene-containing polymers and resins are focusing on materials derived from renewable sources and those with enhanced thermal and mechanical properties. This could open up new avenues for patenting aryloxyethoxy naphthalene derivatives with applications in advanced materials.
Finally, there is a trend towards patenting new formulations and delivery systems for existing classes of compounds. Even if the core aryloxyethoxy naphthalene scaffold is known, novel formulations that improve its solubility, stability, or bioavailability could be patentable.
Freedom-to-Operate Analysis for Novel Research and Development Directions in Academic and Industrial Contexts
A freedom-to-operate (FTO) analysis is crucial before commencing any research and development activities to ensure that the planned work does not infringe on existing patents. For a compound like this compound, this analysis would need to be multifaceted.
For academic research , the scope of FTO is generally broader due to research exemptions in many jurisdictions. However, if the research has potential commercial applications, a thorough FTO analysis is still advisable. The primary concern for academic researchers would be patents covering the synthesis of the compound. If the planned synthetic route is covered by a patented method, an alternative route may need to be devised.
In an industrial context , the FTO analysis must be far more rigorous. The key steps would include:
Comprehensive Patent Searching: This involves searching patent databases for broad genus claims that could encompass this compound. The search should not be limited to the exact structure but should also include related scaffolds and potential applications.
Analysis of Patent Claims: The claims of any identified patents must be carefully analyzed to determine their scope. It is the language of the claims, not the examples in the patent disclosure, that defines the boundaries of the patent's protection.
Assessment of Infringement Risk: Based on the analysis of the patent claims, a legal opinion would be sought to assess the risk of infringement. This would involve considering whether the planned research, development, and commercialization activities would fall within the scope of any existing patents.
Strategic Planning: If a blocking patent is identified, several strategies can be employed. These include licensing the technology from the patent holder, designing around the patent by modifying the chemical structure or application, or, in some cases, challenging the validity of the patent.
Concluding Perspectives and Future Research Trajectories for 1 2 3 Chlorophenoxy Ethoxy Naphthalene
Synthesis of Current Academic Understanding and Identified Knowledge Gaps
The current academic understanding of 1-[2-(3-chlorophenoxy)ethoxy]naphthalene is inferred from the general knowledge of aryloxyethoxy naphthalene (B1677914) derivatives. These compounds are characterized by a naphthalene core linked to a substituted phenoxy group via an ethoxy bridge. The physicochemical and biological properties of such molecules are dictated by the nature and position of substituents on both the naphthalene and phenoxy rings.
A significant knowledge gap exists regarding the specific synthesis, spectroscopic characterization, and biological activity of this compound. There are no dedicated studies detailing its preparation, nor is there available data on its NMR, IR, or mass spectrometry profiles. Furthermore, its potential applications, whether in medicinal chemistry, materials science, or as a chemical probe, remain unexplored. The primary knowledge gap is the absence of empirical data for this specific molecule.
| Identified Knowledge Gaps for this compound |
| Synthesis and Optimization |
| Physicochemical Properties |
| Spectroscopic Data |
| Biological Activity |
| Structure-Activity Relationships (SAR) |
Opportunities for Interdisciplinary Research and Advanced Methodological Applications
The study of this compound and its analogues presents numerous opportunities for interdisciplinary collaboration and the application of advanced research methodologies. The structural motifs present in the molecule suggest potential for a variety of applications, which could be explored through a combination of chemical synthesis, computational modeling, and biological screening.
Interdisciplinary Research Opportunities:
Medicinal Chemistry and Pharmacology: The naphthalene moiety is a common scaffold in drug discovery, known for its interactions with various biological targets. ijpsjournal.comijpsjournal.com Interdisciplinary research could involve synthesizing a library of analogues and screening them for activity against a range of targets, such as kinases, proteases, or nuclear receptors.
Materials Science: Naphthalene derivatives are known for their unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic materials. nih.gov Collaboration between chemists and materials scientists could lead to the development of novel functional materials.
Chemical Biology: The development of tagged versions of this compound could enable its use as a chemical probe to identify novel biological targets and pathways through techniques such as affinity chromatography and proteomics.
Advanced Methodological Applications:
High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) would allow for the rapid generation and evaluation of a large library of aryloxyethoxy naphthalene analogues, accelerating the discovery of compounds with desired properties.
Advanced Spectroscopic Techniques: The use of 2D NMR techniques, X-ray crystallography, and advanced mass spectrometry methods would be crucial for the unambiguous structural characterization of novel analogues and for studying their interactions with biological macromolecules.
In Silico Methods: Computational approaches such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds to biological targets, guiding the rational design of more potent and selective analogues. nih.gov
Predictive Modeling and Rational Design Principles for Novel Aryloxyethoxy Naphthalene Analogues
Predictive modeling and rational design are powerful tools that can guide the synthesis of novel aryloxyethoxy naphthalene analogues with optimized properties. nih.gov These approaches rely on understanding the relationship between the chemical structure of a molecule and its biological activity or physicochemical properties (Structure-Activity Relationship, SAR).
Predictive Modeling:
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of aryloxyethoxy naphthalene analogues with their observed biological activity. ijpsjournal.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Key molecular descriptors that could be used in QSAR studies for this class of compounds are presented in the table below.
| Molecular Descriptor | Potential Influence on Activity |
| LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets of proteins. |
| Molecular Weight | Influences solubility, bioavailability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). ijpsjournal.com |
| Hydrogen Bond Donors/Acceptors | Determines the potential for specific interactions with biological targets. |
| Molecular Shape and Size | Dictates the steric fit within a binding site. |
| Electronic Properties (e.g., Hammett parameters) | The electron-withdrawing/donating nature of substituents can modulate binding affinity and reactivity. |
Rational Design Principles:
The rational design of novel aryloxyethoxy naphthalene analogues would involve a systematic modification of the core structure to explore the chemical space and optimize for a desired property. napier.ac.uk Key design strategies would include:
Modification of the Phenoxy Substituent: Replacing the 3-chloro group with other substituents (e.g., fluoro, methyl, methoxy) at different positions (ortho, meta, para) to probe the effect on activity and selectivity.
Alteration of the Naphthalene Linkage: Moving the aryloxyethoxy side chain from the 1-position to the 2-position of the naphthalene ring to investigate the impact on biological activity.
Modification of the Ethoxy Linker: Varying the length and rigidity of the linker between the naphthalene and phenoxy moieties to optimize the spatial orientation of the two aromatic systems.
Bioisosteric Replacement: Replacing the ether linkage with other functional groups (e.g., thioether, amide) to improve metabolic stability or introduce new interactions with the target.
By employing these predictive modeling and rational design strategies, future research can efficiently explore the chemical space around the this compound scaffold to develop novel compounds with tailored properties for a range of applications.
Q & A
Basic Questions
Q. What are the established synthesis routes for 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, introducing the 3-chlorophenoxyethoxy group to naphthalene requires controlled conditions (e.g., anhydrous solvents like tetrahydrofuran or dichloromethane) to prevent side reactions . Key parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and selectivity.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : H/C NMR for structural elucidation; FT-IR to confirm ether and aromatic C-Cl bonds.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : Quantify C, H, Cl, and O content to verify stoichiometry .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect degradation products .
Advanced Questions
Q. How can researchers resolve contradictions in toxicological data across studies involving this compound?
- Methodological Answer :
- Systematic Review : Follow protocols in –3:
Define inclusion criteria (e.g., species, exposure routes, endpoints) .
Extract data using standardized forms (Table C-2 in ) to ensure consistency.
- Risk of Bias Assessment : Use tools like Table C-6/C-7 ( ) to evaluate study quality (e.g., randomization, dose reporting). Studies with ≥3 "yes" responses in bias questionnaires ( ) are prioritized.
- Meta-Analysis : Apply random-effects models to account for heterogeneity. Adjust for covariates like exposure duration or metabolic differences .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound in different matrices?
- Methodological Answer :
- Environmental Monitoring :
- Air : Gas chromatography-mass spectrometry (GC-MS) to detect volatile degradation products.
- Water/Soil : LC-MS/MS to quantify parent compound and metabolites (e.g., chlorophenol derivatives) .
- Degradation Studies :
- Photolysis : Expose to UV light (λ = 300–400 nm) and monitor via HPLC.
- Biodegradation : Use soil microcosms with LC-MS to track microbial breakdown pathways .
Q. How should researchers design in vivo vs. in vitro studies to evaluate the mechanistic toxicity of this compound?
- Methodological Answer :
- In Vivo :
- Species : Rodents (rats/mice) with inhalation or oral exposure ( , Table B-1).
- Endpoints : Hepatic/renal biomarkers (ALT, BUN), histopathology, and oxidative stress markers (GSH, MDA) .
- In Vitro :
- Cell Lines : HepG2 (liver) or BEAS-2B (lung) for cytotoxicity assays (MTT, LDH release).
- Mechanistic Probes : siRNA knockdown of CYP450 enzymes (e.g., CYP2E1) to identify metabolic activation pathways .
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to estimate lower confidence limits (BMDL) for non-cancer endpoints.
- Probit Analysis : For quantal data (e.g., mortality), fit sigmoidal curves to derive LD values.
- Hierarchical Bayesian Models : Address variability in multi-species or multi-endpoint datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
